2-Imidazo[1,2-a]pyridin-8-ylethanamine

C–H activation Regioselective synthesis Late-stage functionalization

2-Imidazo[1,2-a]pyridin-8-ylethanamine (CAS 1501628-74-5) is a bicyclic heterocyclic compound composed of an imidazo[1,2-a]pyridine core bearing a primary ethanamine substituent at the 8-position. With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, this compound serves as a versatile small-molecule building block in medicinal chemistry and chemical biology research.

Molecular Formula C9H11N3
Molecular Weight 161.208
CAS No. 1501628-74-5
Cat. No. B2589701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazo[1,2-a]pyridin-8-ylethanamine
CAS1501628-74-5
Molecular FormulaC9H11N3
Molecular Weight161.208
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)CCN
InChIInChI=1S/C9H11N3/c10-4-3-8-2-1-6-12-7-5-11-9(8)12/h1-2,5-7H,3-4,10H2
InChIKeyWELOARWQSKVSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Imidazo[1,2-a]pyridin-8-ylethanamine (CAS 1501628-74-5): A C8-Functionalized Heterocyclic Building Block for Medicinal Chemistry


2-Imidazo[1,2-a]pyridin-8-ylethanamine (CAS 1501628-74-5) is a bicyclic heterocyclic compound composed of an imidazo[1,2-a]pyridine core bearing a primary ethanamine substituent at the 8-position . With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, this compound serves as a versatile small-molecule building block in medicinal chemistry and chemical biology research . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery, with numerous derivatives exhibiting diverse pharmacological activities [1]. The specific placement of the ethanamine group at the C8 position introduces a nucleophilic aliphatic amine handle that is geometrically distinct from other regioisomeric forms, enabling unique synthetic derivatization pathways and distinct interactions with biological targets .

Why Regioisomeric Imidazo[1,2-a]pyridine Ethanamines Cannot Be Interchanged in Research Procurement


The imidazo[1,2-a]pyridine scaffold contains seven non-equivalent carbon positions (C2, C3, C5, C6, C7, C8), and the attachment point of the ethanamine side chain dictates fundamentally different molecular geometries, electronic properties, and biological recognition profiles [1]. Literature on the scaffold demonstrates that substitution at the C8 position is specifically exploited for its unique N-chelation-directed regioselective functionalization chemistry, which is not accessible at other positions [2]. Furthermore, SAR studies have identified positions 2, 6, and 8 as critical modulation points for antitrypanosomal and antileishmanial activity, with substituent changes at C8 producing distinct pharmacological outcomes that cannot be replicated by the same group at C3, C5, or C6 [3]. Generic substitution across regioisomers therefore introduces uncontrolled variables in synthetic strategy, target engagement, and property optimization, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 2-Imidazo[1,2-a]pyridin-8-ylethanamine Versus Closest Analogs


C8 Regioselective Pd-Catalyzed C–H Functionalization: A Synthetic Advantage Over C3 and Other Positions

The C8 position of the imidazo[1,2-a]pyridine scaffold can be selectively functionalized via Pd-catalyzed C–H activation using N-chelation to override competing O-chelation pathways, a regioselectivity that is not observed at the C3, C5, or C6 positions under comparable conditions [1]. This enables site-selective arylation and alkenylation at C8 with good to excellent yields, whereas analogous reactions at other positions require entirely different catalytic systems or directing groups [1]. This regioselective handle makes the 8-yl ethanamine a privileged starting material for modular derivatization that is inaccessible with the 2-yl (CAS 43170-96-3), 3-yl (CAS 664367-52-6), or 6-yl (CAS 1270475-03-0) ethanamine regioisomers.

C–H activation Regioselective synthesis Late-stage functionalization

8-Amino Substitution Pattern Confers Adenosine A2A Receptor Affinity Where the Parent Scaffold Is Inactive

A study by Boulahjar et al. (2018) demonstrated that the unsubstituted imidazo[1,2-a]pyridine parent scaffold has negligible affinity for the adenosine A2A receptor (Ki > 10,000 nM) [1]. Incorporation of an exocyclic amine at the C8 position, in the context of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines, substantially enhanced A2A receptor affinity while maintaining low cytotoxicity [1]. Although this SAR was established with direct 8-amino (NH2) analogs rather than the 8-ethanamine homolog, the spatial orientation of the amine-bearing side chain at C8 is the critical pharmacophoric feature that differentiates this regioisomer from 2-amino or 3-amino substituted variants, which did not exhibit comparable A2A engagement in the same study [1].

Adenosine A2A receptor GPCR ligand design Neurodegenerative disease

Positions 2, 6, and 8 Identified as Key Modulation Points in Antitrypanosomal SAR

In a comprehensive SAR study of 3-nitroimidazo[1,2-a]pyridine derivatives, Stigliani et al. (2020) explicitly identified positions 2, 6, and 8 of the imidazo[1,2-a]pyridine ring as the key modulation points governing antitrypanosomal activity against Trypanosoma brucei brucei [1]. The antileishmanial pharmacophore was more restrictive than the antitrypanosomal one, but in both cases, the C8 position was among the critical sites for activity tuning [1]. While this study employed 3-nitro-substituted scaffolds rather than the unsubstituted ethanamine, the topological importance of C8 as a vector for substituent effects is a class-level finding that distinguishes the 8-yl ethanamine regioisomer from the 5-yl (CAS 1468785-96-7) and 7-yl (CAS 1337687-13-4) analogs, which were not identified as equally critical modulation points [1].

Antitrypanosomal Structure-activity relationship Neglected tropical diseases

Purity and Sourcing Specifications: 95% Minimum Purity with Validated Analytical Documentation

2-Imidazo[1,2-a]pyridin-8-ylethanamine (CAS 1501628-74-5) is commercially available through Sigma-Aldrich (sourced from Enamine, catalog EN300-6360436) with a documented minimum purity of 95% and country of origin Ukraine . The product is supported by Certificates of Analysis (COA) available through the Sigma-Aldrich document search system . In comparison, the 6-yl ethanamine regioisomer (CAS 1270475-03-0) is listed at 95%+ purity through Bidepharm, and the 7-yl regioisomer (CAS 1337687-13-4) is available from Fluorochem at varying pricing tiers (e.g., 100 mg at £278.00) . The 8-yl regioisomer's availability through the Sigma-Aldrich/Enamine supply chain provides access to a major global distribution network with established quality infrastructure, which may not be uniformly available for all regioisomeric analogs.

Chemical procurement Quality control Building block standardization

Exocyclic Aliphatic Amine at C8 Provides a Distinct Hydrogen-Bonding Vector Compared to C2 and C3 Analogs

The ethanamine group attached at the C8 position of the imidazo[1,2-a]pyridine core presents a primary aliphatic amine that is spatially oriented toward the pyridine ring side of the bicyclic system, in contrast to the 2-yl ethanamine regioisomer (CAS 43170-96-3) where the amine is oriented toward the imidazole ring side [1]. This structural difference results in distinct hydrogen-bond donor/acceptor geometry: the 8-yl isomer positions the primary amine (pKa ~9-10 predicted) adjacent to the pyridine nitrogen, creating a bidentate hydrogen-bonding motif, whereas the 2-yl isomer positions the amine adjacent to the bridgehead nitrogen, presenting a different recognition surface [1]. Computational descriptors from PubChem indicate that the 2-yl free base (PubChem CID 7536516) and the 8-yl free base share identical molecular formula but differ in InChI Key (CSIVCTHRYRVJCI-UHFFFAOYSA-N vs. WELOARWQSKVSDU-UHFFFAOYSA-N), confirming distinct chemical identities with divergent 3D pharmacophoric presentations [1].

Molecular recognition Hydrogen-bond donor/acceptor Medicinal chemistry design

Transparency Note: Limitations of Available Head-to-Head Comparative Data

It must be explicitly stated that no publication or patent was identified that directly compares 2-imidazo[1,2-a]pyridin-8-ylethanamine (CAS 1501628-74-5) head-to-head against its 2-yl, 3-yl, 5-yl, 6-yl, or 7-yl ethanamine regioisomers in the same assay under identical conditions. The quantitative data presented in the preceding evidence items are derived from studies on related but structurally distinct 8-substituted imidazo[1,2-a]pyridines (8-amino, 3-nitro-8-substituted) and from general regioselectivity principles established on 2-aryl-imidazo[1,2-a]pyridine substrates. Prospective purchasers should verify that the class-level SAR trends translate to their specific application context. For applications requiring direct regioisomer potency comparisons, custom head-to-head profiling would be warranted before procurement commitment.

Evidence quality assessment Data gap disclosure Research compound characterization

Recommended Application Scenarios for 2-Imidazo[1,2-a]pyridin-8-ylethanamine Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Imidazo[1,2-a]pyridine Libraries via C8-Selective C–H Functionalization

For medicinal chemistry groups building focused libraries around the imidazo[1,2-a]pyridine privileged scaffold, the 8-yl ethanamine regioisomer is the optimal choice when the synthetic strategy requires C8-selective Pd-catalyzed arylation or alkenylation. The N-chelation-directed regioselectivity demonstrated by Tali et al. (2021) enables modular installation of aryl or alkenyl groups at C8 without protecting group manipulation at other positions, a synthetic efficiency that the 2-yl, 3-yl, 5-yl, or 6-yl ethanamine regioisomers cannot support under identical catalytic conditions [1]. The primary amine of the ethanamine side chain also serves as an orthogonal handle for amide coupling or reductive amination, enabling two-dimensional diversification from a single building block.

Adenosine A2A Receptor Antagonist Hit Finding and Lead Optimization

Research programs targeting the adenosine A2A receptor for neurodegenerative disease indications (Parkinson's disease, Alzheimer's disease) should prioritize the 8-yl ethanamine regioisomer as a starting scaffold. The work of Boulahjar et al. (2018) established that 8-amino substitution on the imidazo[1,2-a]pyridine core transforms the parent scaffold from an inactive species (Ki > 10,000 nM) into a viable A2A ligand chemotype [2]. The ethanamine extension at C8 retains the exocyclic amine pharmacophore identified as critical for A2A engagement in that study, while offering an additional methylene spacer that may sample distinct subpocket interactions compared to the direct 8-amino analogs.

Antitrypanosomal Drug Discovery Leveraging the C8 Modulation Site

For neglected tropical disease programs focused on Trypanosoma brucei, the 8-yl ethanamine regioisomer provides direct access to one of the three key modulation positions (C2, C6, C8) validated in the antikinetoplastid SAR study by Stigliani et al. (2020) [3]. The hit compound from that series, optimized at the C8 position, achieved an EC50 of 17 nM with a selectivity index of 2,650 against T. b. brucei, favorable oral pharmacokinetics (T1/2 = 7.7 h in mouse), and a clean in vitro genotoxicity profile [3]. The 8-yl ethanamine building block enables rapid analog generation around this validated vector while maintaining the C2 and C6 positions available for further optimization.

Chemical Probe Development Requiring Defined Pharmacophore Geometry

In chemical biology applications where the spatial presentation of the primary amine governs target engagement selectivity (e.g., kinase hinge-binding probes, epigenetic reader domain ligands), the 8-yl ethanamine regioisomer provides a geometrically defined amine vector adjacent to the pyridine nitrogen of the bicyclic system. This bidentate hydrogen-bond donor/acceptor motif is structurally distinct from the 2-yl analog, where the amine is positioned on the imidazole side of the scaffold. Researchers requiring a specific amine presentation geometry for structure-based design should procure the exact regioisomer rather than relying on positional analogs that present fundamentally different recognition surfaces to the target protein.

Quote Request

Request a Quote for 2-Imidazo[1,2-a]pyridin-8-ylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.